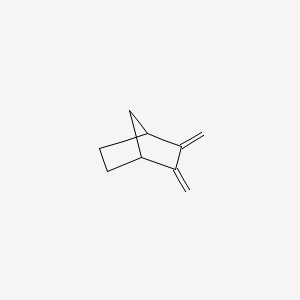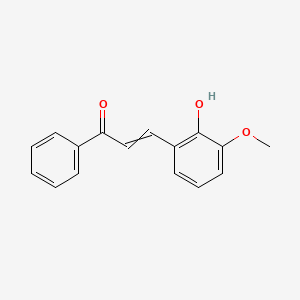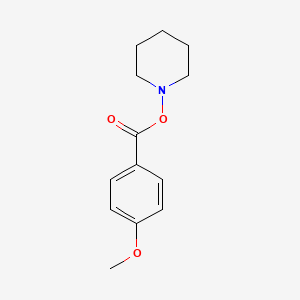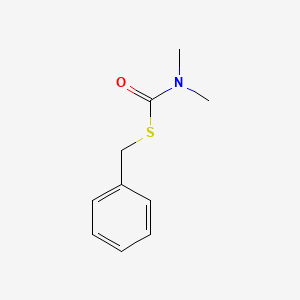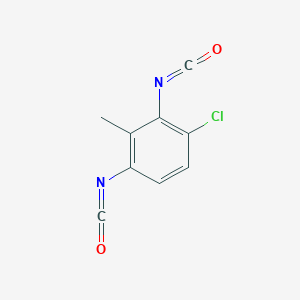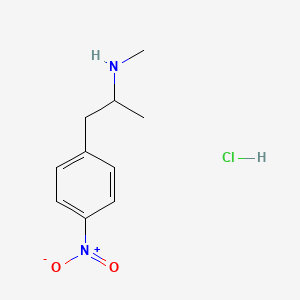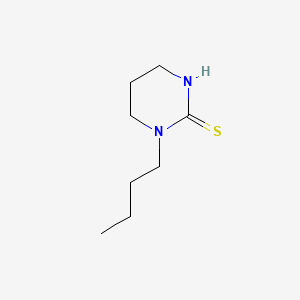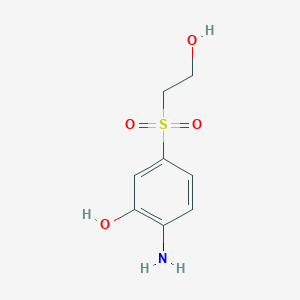![molecular formula C13H14NO+ B14668727 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium CAS No. 46441-13-8](/img/structure/B14668727.png)
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is an organic compound with the molecular formula C13H14NO It is a derivative of pyridine, where the nitrogen atom is bonded to a 4-methoxyphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium typically involves the reaction of 4-methoxybenzyl chloride with pyridine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridinium ion to the corresponding pyridine derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of pyridine derivatives.
Substitution: Formation of various substituted pyridinium compounds.
Scientific Research Applications
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Methoxyphenyl)methyl]pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target and pathway involved. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyridin-1-ium
- 1-(4-Methylphenyl)methylpyridin-1-ium
- 1-(4-Chlorophenyl)methylpyridin-1-ium
Uniqueness
1-[(4-Methoxyphenyl)methyl]pyridin-1-ium is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
46441-13-8 |
|---|---|
Molecular Formula |
C13H14NO+ |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyridin-1-ium |
InChI |
InChI=1S/C13H14NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h2-10H,11H2,1H3/q+1 |
InChI Key |
IFFBKZAYSFHSFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C[N+]2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


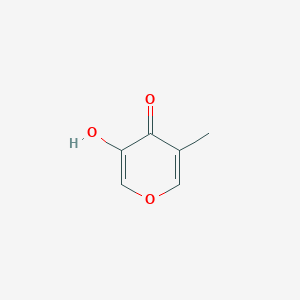
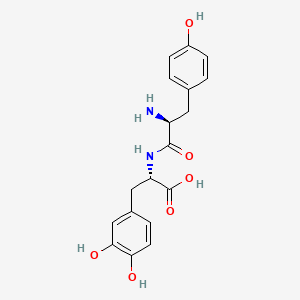


methanone](/img/structure/B14668657.png)

